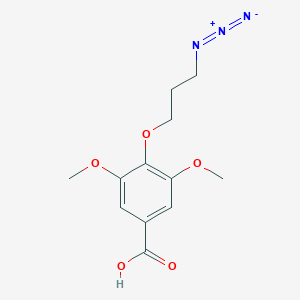

4-(3-Azidopropoxy)-3,5-dimethoxybenzoic acid

Descripción general

Descripción

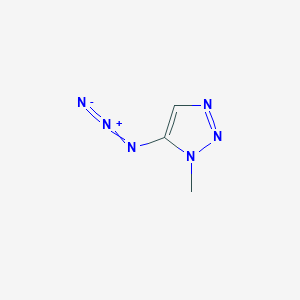

4-(3-Azidopropoxy)-3,5-dimethoxybenzoic acid (APBA) is a chemical compound that has been extensively studied for its potential applications in various fields of research and industry. It is structurally similar to 4-(3-azidopropoxy)benzamide, which contains a total of 28 bonds, including 16 non-H bonds, 9 multiple bonds, 6 rotatable bonds, 3 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 primary amide (aromatic), 1 positively charged N, and 1 ether (aromatic) .

Synthesis Analysis

The synthesis of azido compounds like APBA often involves click chemistry, specifically the Copper (I)-Catalyzed Alkyne–Azide Cycloaddition (CuAAC). This method is remarkable for its high yields, short reaction times, and the ability to occur under mild conditions . Other studies have reported the synthesis of similar azido compounds using different methods .Molecular Structure Analysis

The molecular structure of APBA is similar to that of 4-(3-azidopropoxy)benzamide. The latter molecule contains a total of 28 bonds, including 16 non-H bonds, 9 multiple bonds, 6 rotatable bonds, 3 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 primary amide (aromatic), 1 positively charged N, and 1 ether (aromatic) .Chemical Reactions Analysis

Azido compounds like APBA can participate in a variety of chemical reactions. One of the most common is the Copper (I)-Catalyzed Alkyne–Azide Cycloaddition (CuAAC), a type of click chemistry. This reaction is often used for the generation of complex organic molecules . Other reactions involving azido compounds have also been reported .Aplicaciones Científicas De Investigación

- Field : Organic Chemistry

- Application : Used as a reporter molecule for fluorescence and mass spectrometry (MS) detection .

- Method : The azide-tagged reporter “4-(3-Azidopropoxy)-3,5-dimethoxybenzoic acid” is synthesized and applied for fluorescence, UV, and MS detection . The specific experimental procedures and technical details are not provided in the source.

- Results : The reporter molecule allows for the detection of an alkyne-modified small molecule by LC–MS and for the visualization of a model protein by in-gel fluorescence .

-

- Application : Used in the synthesis of propargyl alcohol and allenyl alcohols .

- Method : The compound is used in a Cu-catalyzed, Mn-mediated propargylation and allenylation of aldehydes with propargyl bromides . The specific experimental procedures and technical details are not provided in the source.

- Results : A variety of homopropargyl alcohols and allenyl alcohols were obtained in high yields. The reaction is compatible with broad substrate scopes .

-

- Application : Used in the treatment of 2-(3-azidopropoxy)benzaldehyde with triphenylphosphine .

- Method : The compound is treated with triphenylphosphine in diethyl ether, followed by sequestration of the products with nickel (II) thiocyanate and subsequent liberation from the complex with aqueous ammonia .

- Results : The treatment produces the 16-membered dimer of 3,4-dihydro-2H-1,5-benzooxazocine .

-

- Application : Used in the development of a probe with dual-targeted activatable photosensitizers for image-guided photodynamic cancer cell ablation .

- Method : The compound is used in the synthesis of a probe composed of a fluorophore with aggregation-induced emission (AIE) characteristics, a quencher moiety that can be cleaved upon encountering biothiols, and a cyclic arginine–glycine–aspartic acid (cRGD) tripeptide for targeting cancer cells with overexpressed αvβ3 integrin . The specific experimental procedures and technical details are not provided in the source.

- Results : The probe could be selectively activated to offer specific fluorescence turn-on with efficient reactive oxygen species (ROS) generation in the aggregated state, which was used to ablate cancer cells overexpressing both αvβ3 integrin receptors and glutathione .

-

- Application : Used in the synthesis of compound 27 via a 1,3-dipolar cycloaddition .

- Method : Vanillin is alkylated with propargyl bromide followed by a 1,3-dipolar cycloaddition using Cu (I) as catalyst and a 3-azidopropoxy arene . The specific experimental procedures and technical details are not provided in the source.

- Results : The reaction affords compound 27 .

Direcciones Futuras

Azido compounds like APBA have potential applications in various fields of research and industry. They are particularly useful in click chemistry, a powerful tool for generating complex organic molecules . Future research may focus on exploring new synthesis techniques and applications for these compounds .

Propiedades

IUPAC Name |

4-(3-azidopropoxy)-3,5-dimethoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3O5/c1-18-9-6-8(12(16)17)7-10(19-2)11(9)20-5-3-4-14-15-13/h6-7H,3-5H2,1-2H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYFTXSUDEUVHRE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OCCCN=[N+]=[N-])OC)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201245162 | |

| Record name | Benzoic acid, 4-(3-azidopropoxy)-3,5-dimethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201245162 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(3-Azidopropoxy)-3,5-dimethoxybenzoic acid | |

CAS RN |

2096986-74-0 | |

| Record name | Benzoic acid, 4-(3-azidopropoxy)-3,5-dimethoxy- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2096986-74-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoic acid, 4-(3-azidopropoxy)-3,5-dimethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201245162 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[3-(3-Azetidinyloxy)phenyl]acetamide hydrochloride](/img/structure/B1383164.png)

![tert-Butyl 2-(((benzyloxy)carbonyl)amino)-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B1383172.png)

![1-((Benzyloxy)carbonyl)-5-(tert-butoxycarbonyl)octahydropyrrolo[3,4-b]pyrrole-6a-carboxylic acid](/img/structure/B1383173.png)